1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
Overview
Description
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of tetramethylbenzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 4 positions. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene can be synthesized through the bromination of 2,3,5,6-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as amines, alcohols, or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetramethylbenzene derivatives.
Scientific Research Applications
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: In the preparation of cross-linked polymers and as a monomer in polymerization reactions.
Material Science: In the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The compound can also participate in radical reactions due to the presence of bromine atoms, which can form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,4-Bis(methyl)-2,3,5,6-tetramethylbenzene: Lacks the halogen atoms, making it less reactive.
1,4-Bis(aminomethyl)-2,3,5,6-tetramethylbenzene: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple fields, including polymer chemistry, material science, and medicinal chemistry.
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPDRBSWICSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CBr)C)C)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188662 | |
Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35168-64-0 | |
Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35168-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(bromomethyl)durene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(BROMOMETHYL)DURENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WNT366CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene?
A1: The crystal structure of this compound has been determined using X-ray diffraction analysis []. This analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 7.9423(5) Å, b = 4.4163(3) Å, c = 16.8127(10) Å, and β = 94.534(4)°. These structural details provide valuable insights into the molecular packing and potential interactions of this compound.
Q2: How is this compound utilized in catalytic applications?
A2: this compound serves as a key building block for synthesizing imidazolinium salts []. These salts, when combined with palladium acetate (Pd(OAc)2), act as efficient in situ catalysts for carbon-carbon bond formation reactions. Notably, they have demonstrated effectiveness in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions, facilitating the synthesis of complex organic molecules from aryl chlorides and aryl bromides. This catalytic activity highlights the potential of this compound derivatives in advancing synthetic organic chemistry.
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